molecular formula C7H10O4 B8345652 Allylsuccinat CAS No. 5754-10-9

Allylsuccinat

Cat. No. B8345652
CAS RN: 5754-10-9
M. Wt: 158.15 g/mol
InChI Key: OCXPJMSKLNNYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09139770B2

Procedure details

Water (321 g, 321 mL, 1.78 moles) was placed in a 1 L, 3-neck RBF and briefly vacuumed to remove oxygen. Then allyl succinic anhydride (50 g, 42.7 mL, 357 mmoles) was added and the reaction solution heated to 110 C overnight. The reaction solution was then cooled to room temperature and the volatiles removed from a sample to prepare for FTIR analysis. After confirming the anhydride had been converted to carboxylic acid, the volatiles were removed by vacuum transfer while stirring the reaction solution at 30 C. The reaction flask temperature was maintained with a temperature controller while being monitored using a thin wire thermocouple placed between the heating mantle and reaction flask. As the product began to solidify, the solids were broken up to facilitate drying. After the majority of the water had been removed, the flask was connected directly to the Schlenk line to achieve a pressure <20 mtorr overnight. The product is a white solid (55.6 g, 352 mmoles, 98.5% yield). 1H NMR (DMSO-d6, δ): 2.07 to 2.35 and 2.42 to 2.52 (m, 4H, CH2═CHCH2CH(CO2H)CH2CO2H), 2.66 to 2.74 (m, 1H, CH2CH(CO2H)CH2), 5.00 to 5.09 (m, 2H, CH2═CHCH2) 5.6 to 5.78 (m, 1H, CH2═CHCH2CH). IR (cm−1, diamond): 2300 to 3700 (broad CO2H), 3029 w (sp2 C—H), 2978w, 2921w (sp3 C—H), 1689 s (C═O).
Name
Quantity
321 mL
Type
reactant
Reaction Step One
Quantity
42.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
98.5%

Identifiers

REACTION_CXSMILES
[OH2:1].[CH2:2]([CH:5]1[CH2:10][C:9](=[O:11])[O:8][C:6]1=[O:7])[CH:3]=[CH2:4]>>[CH2:2]([CH:5]([CH2:10][C:9]([OH:8])=[O:11])[C:6]([OH:1])=[O:7])[CH:3]=[CH2:4]

Inputs

Step One
Name
Quantity
321 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
42.7 mL
Type
reactant
Smiles
C(C=C)C1C(=O)OC(C1)=O
Step Three
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring the reaction solution at 30 C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove oxygen
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution heated to 110 C overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the volatiles removed from a sample
CUSTOM
Type
CUSTOM
Details
to prepare for FTIR analysis
CUSTOM
Type
CUSTOM
Details
the volatiles were removed by vacuum transfer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction flask temperature was maintained with a temperature controller
CUSTOM
Type
CUSTOM
Details
thermocouple placed between the heating mantle and reaction flask
CUSTOM
Type
CUSTOM
Details
to facilitate drying
CUSTOM
Type
CUSTOM
Details
After the majority of the water had been removed
CUSTOM
Type
CUSTOM
Details
a pressure <20 mtorr overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C(C(=O)O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 352 mmol
AMOUNT: MASS 55.6 g
YIELD: PERCENTYIELD 98.5%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.